molecular formula C19H17N5O3S B11980996 2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide

2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide

Cat. No.: B11980996
M. Wt: 395.4 g/mol
InChI Key: NSKPVIWWYIXTDV-HOGMWEGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The benzimidazole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The nitrophenyl group can undergo reduction to form reactive intermediates that further interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide is unique due to its combination of a benzimidazole ring with a nitrophenyl group and an acetohydrazide moiety

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C19H17N5O3S/c1-23-17-11-5-3-9-15(17)21-19(23)28-13-18(25)22-20-12-6-8-14-7-2-4-10-16(14)24(26)27/h2-12H,13H2,1H3,(H,22,25)/b8-6+,20-12+

InChI Key

NSKPVIWWYIXTDV-HOGMWEGNSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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